Palmitoleinsäure-d14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

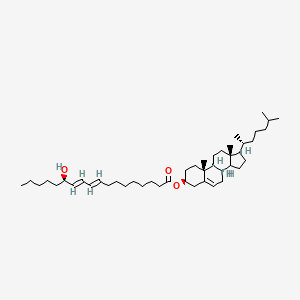

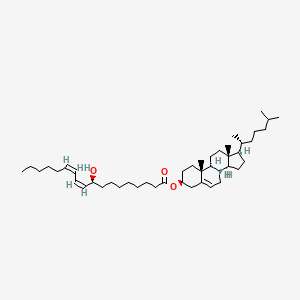

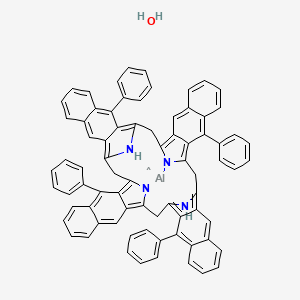

Palmitoleic Acid-d14, also known as (9Z)-hexadec-9-enoic acid-d14, is a deuterium-labeled version of palmitoleic acid. It is a 16-carbon omega-7 monounsaturated fatty acid. The deuterium labeling makes it particularly useful in research applications, especially in studies involving metabolic pathways and lipidomics .

Wissenschaftliche Forschungsanwendungen

Palmitoleic Acid-d14 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving lipid metabolism and fatty acid synthesis.

Biology: Helps in understanding the role of palmitoleic acid in cellular processes and metabolic pathways.

Industry: Used in the development of deuterium-labeled compounds for various industrial applications.

Wirkmechanismus

Target of Action

Palmitoleic acid, a monounsaturated fatty acid, has been found to interact with various targets in the body. It is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It has been identified as a potential biomarker in metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease . In a study on early IgA nephropathy, palmitoleic acid was identified as a potential biomarker along with PRKAR2A, IL6ST, and SOS1 .

Mode of Action

Palmitoleic acid interacts with its targets to bring about various changes. It has been described as a lipokine, able to regulate different metabolic processes such as increasing insulin sensitivity in muscle, promoting β cell proliferation, preventing endoplasmic reticulum stress, and enhancing lipogenic activity in white adipocytes . In a study on bacterial populations, it was found that palmitoleic acid, along with other unsaturated fatty acids, acted synergistically with the antibiotic vancomycin to eradicate bacterial populations .

Biochemical Pathways

Palmitoleic acid affects several biochemical pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 . It has been found to suppress steatosis in the liver and improve insulin signaling in muscle . In a study on the filamentous microalga Xanthonema hormidioides, it was found that the microalga could grow and accumulate high content of lipid and palmitoleic acid at low temperature and low nitrogen concentration .

Pharmacokinetics

It is known to be a common constituent of the glycerides of human adipose tissue . It is present in all tissues but is found in higher concentrations in the liver . More research is needed to fully understand the ADME properties of palmitoleic acid and their impact on its bioavailability.

Biochemische Analyse

Biochemical Properties

Palmitoleic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . The nature of these interactions often involves the alteration of the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

Palmitoleic Acid-d14 has been shown to have various effects on different types of cells and cellular processes. It has been found to decrease proinflammatory cytokine expression in cultured macrophages . It also promotes a decrease of lymphocyte proliferation stimulated by ConA . In addition, it has been shown to protect microglia from palmitate-induced neurotoxicity .

Molecular Mechanism

At the molecular level, Palmitoleic Acid-d14 exerts its effects through various mechanisms. It has been suggested that the main anticancer mechanism of palmitic acid involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, Palmitoleic Acid-d14 has been observed to have certain effects. For instance, it has been shown to reduce TG levels by approximately 50% over a period of 4 weeks .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoleic Acid-d14 vary with different dosages. At a dosage of 9 mg daily, it has been shown to reduce TG levels by approximately 50%. Additionally, the mice administered with Palmitoleic Acid-d14 showed an average reduction in body weight increase .

Metabolic Pathways

Palmitoleic Acid-d14 is involved in various metabolic pathways. It is known to suppress hepatic steatosis and improve insulin signaling in muscle . It also increases lipolysis, glucose uptake, and glucose utilization for energy production in white adipose cells .

Transport and Distribution

Palmitoleic Acid-d14 is transported and distributed within cells and tissues. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Subcellular Localization

The subcellular localization of Palmitoleic Acid-d14 and its effects on activity or function are significant. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Palmitoleinsäure-d14 kann durch Hydrierung von Palmitoleinsäure unter Verwendung von Deuteriumgas synthetisiert werden. Der Prozess beinhaltet den Austausch von Wasserstoffatomen durch Deuteriumatome. Diese Reaktion erfordert typischerweise einen Katalysator wie Palladium auf Kohlenstoff und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Hydrierung von Palmitoleinsäure unter Verwendung von Deuteriumgas. Der Prozess ähnelt der Laborsynthese, wird jedoch zur Erfüllung industrieller Anforderungen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Lipidspezies führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Lipidspezies.

Reduktion: Gesättigte Fettsäuren.

Substitution: Substituierte Fettsäuren mit verschiedenen funktionellen Gruppen.

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: Hilft beim Verständnis der Rolle von Palmitoleinsäure in zellulären Prozessen und Stoffwechselwegen.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Aktivierung von PPAR-alpha: Palmitoleinsäure aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor alpha, der eine entscheidende Rolle im Lipidstoffwechsel und der Energiehomöostase spielt.

Entzündungshemmende Wirkungen: Es reduziert die Expression proinflammatorischer Zytokine und verbessert die Insulinempfindlichkeit.

Lipidstoffwechsel: Es beeinflusst die Synthese und den Abbau von Lipiden und reguliert so die Lipidhomöostase.

Ähnliche Verbindungen:

Ölsäure: Eine Omega-9-Einfach-ungesättigte Fettsäure mit ähnlichen metabolischen Wirkungen, aber unterschiedlichen Struktureigenschaften.

Linolsäure: Eine Omega-6-Mehrfach-ungesättigte Fettsäure mit unterschiedlichen Rollen bei Entzündungen und der Zellsignalisierung.

Stearinsäure: Eine gesättigte Fettsäure mit unterschiedlichen physikalischen und chemischen Eigenschaften.

Einzigartigkeit von this compound:

Deuteriummarkierung: Das Vorhandensein von Deuteriumatomen macht sie zu einem wertvollen Werkzeug in der Forschung zur Verfolgung von Stoffwechselwegen und zur Untersuchung der Lipiddynamik.

Omega-7-Fettsäure: Seine einzigartige Position als Omega-7-Fettsäure verleiht ihm im Vergleich zu Omega-6- und Omega-9-Fettsäuren unterschiedliche biologische Rollen.

This compound ist eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften und Wirkmechanismen machen sie zu einem wertvollen Werkzeug für das Verständnis des Lipidstoffwechsels und die Entwicklung therapeutischer Strategien.

Vergleich Mit ähnlichen Verbindungen

Oleic Acid: An omega-9 monounsaturated fatty acid with similar metabolic effects but different structural properties.

Linoleic Acid: An omega-6 polyunsaturated fatty acid with distinct roles in inflammation and cell signaling.

Stearic Acid: A saturated fatty acid with different physical and chemical properties.

Uniqueness of Palmitoleic Acid-d14:

Deuterium Labeling: The presence of deuterium atoms makes it a valuable tool in research for tracing metabolic pathways and studying lipid dynamics.

Omega-7 Fatty Acid: Its unique position as an omega-7 fatty acid gives it distinct biological roles compared to omega-6 and omega-9 fatty acids.

Palmitoleic Acid-d14 is a versatile compound with significant applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for understanding lipid metabolism and developing therapeutic strategies.

Eigenschaften

IUPAC Name |

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-VXXNRCPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Palmitoleic Acid-d14 in this research and why is it used?

A1: Palmitoleic Acid-d14 serves as an internal standard in the LC-MS/MS method for quantifying polyunsaturated fatty acids in serum []. Internal standards are crucial for analytical accuracy and precision. They are added to samples, calibrators, and quality control materials at a known concentration. Because they closely resemble the target analytes in their chemical behavior, they help account for variations during sample preparation and ionization within the mass spectrometer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)